Bienvenue dans la boutique en ligne BenchChem!

2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Lipophilicity Permeability Drug-likeness

This 2,4-dimethyl substituted 7-oxaspiro[3.5]nonane benzamide delivers conformational rigidity and distinct physicochemical properties (XLogP3 2.9, TPSA 38.3 Ų, only 2 HBA). Compared to methoxy analogs, it eliminates CYP450 O-demethylation metabolic liability and provides a +0.7 LogP increase, making it the optimal lipophilic probe for hydrophobic binding pockets in GPCRs, nuclear receptors and membrane-bound enzymes. Ideal dimethyl reference for SAR campaigns.

Molecular Formula C17H23NO2
Molecular Weight 273.376
CAS No. 2175978-78-4
Cat. No. B2374564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
CAS2175978-78-4
Molecular FormulaC17H23NO2
Molecular Weight273.376
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2CCC23CCOCC3)C
InChIInChI=1S/C17H23NO2/c1-12-3-4-14(13(2)11-12)16(19)18-15-5-6-17(15)7-9-20-10-8-17/h3-4,11,15H,5-10H2,1-2H3,(H,18,19)
InChIKeyRGSJMNWCJHRYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2,4-Dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2175978-78-4): Baseline Identity and Structural Classification


2,4-Dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2175978-78-4) is a synthetic small molecule belonging to the benzamide class, featuring a 2,4-dimethyl-substituted phenyl ring linked via an amide bond to a 7-oxaspiro[3.5]nonane scaffold. This spirocyclic ether core introduces conformational rigidity and distinct spatial geometry compared to flexible-chain benzamide analogs [1]. The molecular formula is C₁₇H₂₃NO₂ with a molecular weight of 273.37 g/mol [1]. The compound is currently offered as a screening compound by Life Chemicals (catalog F6562-7686) at milligram to multi-milligram scale, indicating its positioning as a research tool or building block rather than a clinically characterized entity [1]. Critically, no peer-reviewed biological activity data or target engagement studies specific to this compound were identified in public databases, including ChEMBL, BindingDB, and PubMed, as of the search date [2].

Why 2,4-Dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide Cannot Be Interchanged with In-Class Spirocyclic Benzamides


Within the 7-oxaspiro[3.5]nonan-1-yl benzamide subseries, even minor changes to the benzamide ring substitution pattern produce measurable differences in computed physicochemical properties that directly impact drug-likeness parameters. The 2,4-dimethyl substitution on the target compound yields an XLogP3 of 2.9—substantially higher than the 4-methoxy analog (XLogP3 = 2.2) [1][2]—while maintaining only 2 hydrogen bond acceptors versus 3 for methoxy-substituted variants, resulting in a lower topological polar surface area (TPSA = 38.3 Ų vs. approximately 47.6 Ų for the 4-methoxy analog) [1][3]. These differences fall within ranges known to influence membrane permeability, oral absorption potential, and target binding kinetics [4]. Consequently, substituting any close analog without verifying target-specific assay data risks altering the pharmacological profile; the specific combination of 2,4-dimethyl lipophilicity, reduced HBA count, and conformational rigidity from the spirocyclic core cannot be assumed equivalent to any mono-substituted or heteroatom-substituted variant.

2,4-Dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide: Quantitative Comparator-Based Differentiation Evidence


Increased Lipophilicity (XLogP3) Relative to Mono-Substituted and Unsubstituted 7-Oxaspiro[3.5]nonan-1-yl Benzamide Analogs

The target compound exhibits an XLogP3 of 2.9, which is 0.7 log units higher than the 4-methoxy analog (XLogP3 = 2.2) and an estimated ≥1.0 log unit higher than the unsubstituted N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (estimated XLogP3 ≈ 1.7–1.9 based on lower carbon count and absence of alkyl substituents) [1][2]. This increase in lipophilicity, driven by the dual methyl groups at positions 2 and 4 of the benzamide ring, is consistent with an additive contribution of approximately 0.5–0.6 log units per methyl group on aromatic systems [3]. Higher lipophilicity within the range of 1–4 is generally associated with improved passive membrane permeability, though values approaching 3 may also increase the risk of promiscuous binding and reduced aqueous solubility [3].

Lipophilicity Permeability Drug-likeness Physicochemical profiling

Reduced Hydrogen Bond Acceptor Count and Lower Topological Polar Surface Area Versus Methoxy-Substituted 7-Oxaspiro[3.5]nonan-1-yl Benzamide Analogs

The target compound possesses only 2 hydrogen bond acceptors (both contributed by the amide carbonyl and the spirocyclic ether oxygen) and a topological polar surface area (TPSA) of 38.3 Ų [1]. In contrast, the 4-methoxy analog (CAS 2176124-64-2) has 3 hydrogen bond acceptors (amide carbonyl + ether oxygen + methoxy oxygen) with an estimated TPSA of approximately 47.6 Ų, while the 2-methoxy analog (CAS 2195879-42-4) shares the same 3 HBA count [2][3]. The lower HBA count and TPSA of the target compound place it below the commonly cited TPSA threshold of 60 Ų for good oral absorption and below 90 Ų for blood-brain barrier penetration, as per Veber and Kelder rules [4]. The 2,4-dimethyl substitution achieves this reduced polarity without introducing heteroatom-mediated metabolic liabilities (e.g., O-demethylation) that affect methoxy-substituted analogs [5].

Hydrogen bonding Polar surface area Membrane permeability Oral bioavailability

Reduced Rotatable Bond Count Relative to Methoxy-Substituted Analogs: Conformational Pre-organization

The target compound contains only 2 rotatable bonds (the amide C–N bond and the bond connecting the benzamide carbonyl to the phenyl ring) [1]. By comparison, the 4-methoxy analog possesses 3 rotatable bonds due to the additional methoxy C–O rotation [2]. Reducing the rotatable bond count from 3 to 2 represents a meaningful decrease in conformational entropy penalty upon target binding, estimated at approximately 0.5–1.5 kcal/mol per restricted rotatable bond depending on the binding environment [3]. While this theoretical advantage requires experimental validation, the principle is well-established: compounds with fewer rotatable bonds tend to exhibit higher binding affinity per unit of molecular weight (improved ligand efficiency) when other factors are held constant [3].

Conformational flexibility Rotatable bonds Entropic penalty Binding affinity

Commercial Availability: Pricing and Quantity Options Via Life Chemicals Catalog

The target compound is listed in the Life Chemicals catalog (product code F6562-7686) with tiered pricing as of Q3 2023: $88.50 (2 mg), $94.50 (3 mg), $103.50 (5 mg), $99.00 (4 mg), $148.50 (20 mg), $178.50 (30 mg), $210.00 (40 mg), and $312.00 (75 mg) [1]. This yields a cost-per-milligram range of approximately $4.16 to $44.25, with economies of scale at higher quantities. Comparable 7-oxaspiro[3.5]nonan-1-yl benzamide analogs (e.g., 3-methyl variant, CAS 2320219-84-7; 4-methoxy variant, CAS 2176124-64-2) are also available through Life Chemicals and similar vendors, but pricing differentials and stock availability require case-by-case inquiry [2]. The compound is supplied as a research-grade screening compound; no GMP-grade material or certificate of analysis with purity specifications was identified in the aggregated listing [1].

Procurement Vendor comparison Screening compound Cost per milligram

Recommended Application Scenarios for 2,4-Dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide Based on Differentiated Properties


Fragment-Based or Small-Molecule Screening Libraries Requiring High Lipophilicity with Low Hydrogen Bond Acceptor Count

For screening collections designed to probe hydrophobic binding pockets or membrane-associated targets, the target compound's XLogP3 of 2.9 combined with only 2 hydrogen bond acceptors and a TPSA of 38.3 Ų [1] positions it as a compact, relatively lipophilic probe. This profile is distinct from the 4-methoxy analog (LogP = 2.2, HBA = 3) [2] and may increase hit rates against targets with hydrophobic active sites, such as certain GPCRs, nuclear receptors, or membrane-bound enzymes.

Structure-Activity Relationship (SAR) Studies Exploring the Effect of Dimethyl Substitution on the 7-Oxaspiro[3.5]nonan-1-yl Benzamide Scaffold

The 2,4-dimethyl pattern on the benzamide ring represents a specific vector for hydrophobic substitution. In systematic SAR campaigns, this compound can serve as the 'dimethyl-lipophilic' reference point alongside the unsubstituted (baseline), 3-methyl (mono-methyl), and 4-methoxy (polar heteroatom-substituted) analogs. The computed property differences—particularly the +0.7 LogP increase over 4-methoxy [1][2] and the reduced HBA count—allow researchers to correlate biological activity shifts with specific physicochemical parameter changes across this congeneric series.

Permeability Assay Calibration: Low TPSA, Low HBA Reference Compound

With a TPSA of 38.3 Ų and only 2 hydrogen bond acceptors [1], the target compound falls well below the 60–90 Ų TPSA range associated with favorable passive membrane permeability [3]. It may serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, particularly when calibrating against higher-TPSA analogs such as the 4-methoxy variant (estimated TPSA ≈ 47.6 Ų). The reduced HBA count also makes it a candidate for assessing hydrogen-bond-mediated efflux susceptibility.

Metabolic Stability Comparison Studies: Methyl vs. Methoxy Substitution on Spirocyclic Benzamides

The absence of an aromatic methoxy group, which is present in the 4-methoxy and 2-methoxy analogs, eliminates the well-characterized metabolic liability of O-demethylation by CYP450 enzymes [4]. The target compound's 2,4-dimethyl substitution relies on C–H oxidation for Phase I metabolism, which typically proceeds at different rates and with different isoform specificities than O-demethylation. Comparative microsomal or hepatocyte stability assays between the target compound and methoxy-substituted analogs can quantify this metabolic differentiation, providing actionable data for lead optimization programs concerned with clearance rates.

Quote Request

Request a Quote for 2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.